molecular formula C16H24N2O3 B2875132 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea CAS No. 2189499-83-8

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea

Cat. No. B2875132
CAS RN: 2189499-83-8
M. Wt: 292.379
InChI Key: WJWACGZCWSZKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a key role in regulating the cardiovascular system, as well as other physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Scientific Research Applications

Thermodynamic Properties and Protein Interactions

The interaction between urea and proteins, particularly in the context of osmolytes, has been studied to understand the balance between stabilizing and destabilizing effects on protein structures. This research provides insights into how compounds similar to 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea might interact with proteins and affect their stability, with potential implications for understanding cellular responses to stress and designing protein-based therapeutics (Lin & Timasheff, 1994).

Acetylcholinesterase Inhibition for Neurodegenerative Diseases

Research on urea derivatives, including molecules structurally related to 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea, has led to the development of novel acetylcholinesterase inhibitors. These inhibitors show promise in treating neurodegenerative diseases by optimizing the spacer length between pharmacophoric moieties, enhancing conformational flexibility, and improving interaction with enzyme binding sites (Vidaluc et al., 1995).

Osmolyte Role in Environmental Stress Response

Organic osmolytes, including urea derivatives, play critical roles in cellular responses to environmental stresses by maintaining cell volume and stabilizing proteins. This research sheds light on how synthetic compounds similar to 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea might mimic natural osmolytes, offering potential applications in biotechnology, agriculture, and medicine by protecting cells and proteins from various stresses (Yancey, 2005).

Hydrophilicity and Hydrophobicity of Methyl Groups

The hydrophilicity and hydrophobicity of methyl groups in compounds like 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea are complex, influencing their interaction with water and other molecules. This research provides insights into the solubility and environmental behavior of such compounds, which could inform their use in aqueous systems and applications in environmental remediation (Koga et al., 2011).

properties

IUPAC Name

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-13-5-4-6-14(11-13)18-15(20)17-12-16(21-10-9-19)7-2-3-8-16/h4-6,11,19H,2-3,7-10,12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWACGZCWSZKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea

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